Borane, tris(2-aminoethyl)-
Description
Properties
CAS No. |
6162-38-5 |
|---|---|
Molecular Formula |
C6H18BN3O3 |
Molecular Weight |
191.04 g/mol |
IUPAC Name |
tris(2-aminoethyl) borate |
InChI |
InChI=1S/C6H18BN3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h1-6,8-10H2 |
InChI Key |
LIFLTRKTCZIBEB-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCN)(OCCN)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Borane, tris(2-aminoethyl)- can be synthesized through the reaction of boric acid with 2-aminoethanol. The reaction typically involves heating boric acid and 2-aminoethanol under reflux conditions to form the desired product. The reaction can be represented as follows:
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrolysis of amine-boranes generally releases borane gas (BH₃) and forms boric acid derivatives. For tris(2-aminoethyl)borane, hydrolysis likely follows the general pathway:
Key Observations
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Reactivity Compared to Other Amine-Boranes :
-
Triethylamine-borane (TAB) exhibits strong N–B bonds, leading to slower hydrolysis and low reactivity in hydroboration .
-
Aniline-borane (AAB) and N,N-dimethylaniline-borane (DMAB) hydrolyze faster due to moderately strong N–B bonds, releasing BH₃ rapidly under microwave/ultrasound conditions .
-
While direct data for tris(2-aminoethyl)borane is limited, its three amine groups suggest a similar or higher reactivity compared to AAB/DMAB, as steric hindrance may destabilize the N–B bond .
-
-
Hydrolysis Time Data :
Hydroboration Reactions
Amine-boranes are used as reagents in hydroboration-oxidation reactions, where borane is transferred to alkenes. For tris(2-aminoethyl)borane, the reactivity depends on the stability of the N–B bond:
-
Reactivity in Hydroboration :
-
TAB : Stable and inert, failing to hydroborate 1-decene even under microwave/ultrasound irradiation .
-
AAB/DMAB : React rapidly, yielding 1- and 2-decanol via anti-Markovnikov addition .
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Tris(2-aminoethyl)borane : Likely exhibits moderate reactivity due to weaker N–B bonds compared to TAB, enabling BH₃ release for hydroboration.
-
-
Hydroboration-Oxidation Outcomes :
Stability and Handling
Comparison with Similar Compounds
Structural and Electronic Differences
- Triarylboranes (e.g., B(C6F5)3, tris(2,4-difluorophenyl)borane): Substituents: Electron-withdrawing fluorinated aryl groups enhance Lewis acidity by stabilizing the boron center’s empty p-orbital. Reactivity: High catalytic activity in hydroboration and polymerization due to strong Lewis acidity . Physical Properties: Higher thermal stability (e.g., tris(2,4-difluorophenyl)borane has a predicted boiling point of 327.1±42.0°C) and lower polarity compared to aminoethyl-substituted boranes .
- Borane, tris(2-aminoethyl)-: Substituents: Electron-donating aminoethyl groups likely reduce Lewis acidity but introduce coordination sites. Reactivity: Potential for bifunctional catalysis (Lewis acid-base interactions) or applications in hybrid materials (e.g., anchored to metal oxides, as seen with TAEA in ). Physical Properties: Expected lower thermal stability and higher solubility in polar solvents due to amine groups .
Data Table: Comparative Properties of Boranes
| Property | Borane, tris(2-aminoethyl)- | B(C6F5)3 | Tris(2,4-difluorophenyl)borane | Triazole-Borane Complex |
|---|---|---|---|---|
| Lewis Acidity | Moderate (predicted) | Very High | High | Moderate-High |
| Thermal Stability | Lower (amine decomposition) | High | High | Moderate |
| Solubility | Polar solvents | Non-polar solvents | Non-polar solvents | Polar solvents |
| Catalytic Use Case | Reductive amination, hybrid materials | Hydroboration, polymerization | Hydroboration | Reductive amination |
| Key Reference |
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